molecular formula C4H7NO4 B12946249 2-Amino-4-hydroxy-3-oxobutanoic acid

2-Amino-4-hydroxy-3-oxobutanoic acid

Cat. No.: B12946249
M. Wt: 133.10 g/mol
InChI Key: UXVFSYBOWZOABD-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-3-oxobutanoic acid is an organic compound with the molecular formula C4H7NO4. It is a keto-acid derivative of L-threonine, an essential amino acid, and is synthesized through a multistep process involving enzymes such as threonine dehydrogenase and 2-amino-3-ketobutyrate coenzyme A ligase

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxy-3-oxobutanoic acid typically involves the enzymatic conversion of L-threonine. The process begins with the action of threonine dehydrogenase, which oxidizes L-threonine to 2-amino-3-ketobutyrate. This intermediate is then converted to this compound by 2-amino-3-ketobutyrate coenzyme A ligase.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the enzymatic synthesis route described above can be scaled up for industrial applications, provided that the necessary enzymes are available in sufficient quantities and the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-3-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming a different amino acid derivative.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-4-hydroxy-3-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in amino acid metabolism and its effects on various diseases.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-3-oxobutanoic acid involves its interaction with specific enzymes and metabolic pathways. The compound is a substrate for enzymes such as threonine dehydrogenase and 2-amino-3-ketobutyrate coenzyme A ligase, which catalyze its conversion to other metabolites. These interactions play a crucial role in amino acid metabolism and energy production.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-ketobutyric acid: This compound is structurally similar and shares some metabolic pathways with 2-Amino-4-hydroxy-3-oxobutanoic acid.

    4-Hydroxy-3-oxobutanoic acid: Another keto-acid derivative of L-threonine, synthesized through similar enzymatic processes.

Uniqueness

This compound is unique due to its specific enzymatic synthesis pathway and its role in amino acid metabolism. Its structural features, including the presence of both amino and hydroxyl groups, make it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C4H7NO4

Molecular Weight

133.10 g/mol

IUPAC Name

2-amino-4-hydroxy-3-oxobutanoic acid

InChI

InChI=1S/C4H7NO4/c5-3(4(8)9)2(7)1-6/h3,6H,1,5H2,(H,8,9)

InChI Key

UXVFSYBOWZOABD-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(C(=O)O)N)O

Origin of Product

United States

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